8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one
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Overview
Description
8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one is a complex organic compound with a unique structure that combines a chromenone backbone with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a chromenone derivative with a piperidine compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethyl-piperidin-1-yl)-ethylamine: This compound shares the piperidine moiety but lacks the chromenone backbone.
N-(2-Aminoethyl)piperidine: Another related compound with a simpler structure.
2-(2-Ethyl-piperidin-1-yl)-ethoxy-phenylamine: This compound has a similar piperidine structure but different functional groups.
Uniqueness
8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one is unique due to its combination of a chromenone backbone with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5943-68-0 |
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Molecular Formula |
C23H25NO3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C23H25NO3/c1-2-17-10-6-7-13-24(17)14-19-21(25)12-11-18-22(26)20(15-27-23(18)19)16-8-4-3-5-9-16/h3-5,8-9,11-12,15,17,25H,2,6-7,10,13-14H2,1H3 |
InChI Key |
CKOMMXJXPJPPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
solubility |
50.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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